molecular formula C10H14F3N3 B13316993 methyl({[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methyl})amine

methyl({[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methyl})amine

Cat. No.: B13316993
M. Wt: 233.23 g/mol
InChI Key: YMXLVISHWRLDKX-UHFFFAOYSA-N
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Description

Methyl({[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methyl})amine is a versatile small molecule scaffold used primarily in research and development. It is known for its unique chemical structure, which includes a trifluoromethyl group and an imidazo[1,2-a]pyridine ring. This compound is often utilized in pharmaceutical testing and other scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl({[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methyl})amine typically involves the reaction of 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine with methylamine under controlled conditions. The reaction is carried out in a suitable solvent, such as methanol or ethanol, at a temperature range of 0-50°C. The reaction mixture is then purified using standard techniques like column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the required quality standards .

Chemical Reactions Analysis

Types of Reactions

Methyl({[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methyl})amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced forms, and substituted analogs .

Scientific Research Applications

Methyl({[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methyl})amine is widely used in scientific research due to its unique chemical properties. Some of its applications include:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of biological pathways and molecular interactions.

    Medicine: Investigated for its potential therapeutic effects and as a reference standard in pharmaceutical testing.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl({[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a valuable tool in drug discovery and development. The imidazo[1,2-a]pyridine ring structure allows for versatile interactions with various biological molecules, influencing pathways related to cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

  • 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine
  • Methylamine derivatives
  • Other trifluoromethyl-substituted heterocycles

Uniqueness

Methyl({[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methyl})amine stands out due to its combination of a trifluoromethyl group and an imidazo[1,2-a]pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H14F3N3

Molecular Weight

233.23 g/mol

IUPAC Name

N-methyl-1-[2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl]methanamine

InChI

InChI=1S/C10H14F3N3/c1-14-4-7-2-3-9-15-8(10(11,12)13)6-16(9)5-7/h6-7,14H,2-5H2,1H3

InChI Key

YMXLVISHWRLDKX-UHFFFAOYSA-N

Canonical SMILES

CNCC1CCC2=NC(=CN2C1)C(F)(F)F

Origin of Product

United States

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